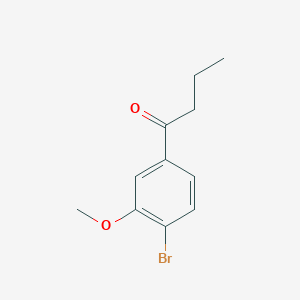
1-(4-Bromo-3-methoxyphenyl)butan-1-one
Descripción general
Descripción
1-(4-Bromo-3-methoxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Bromo-3-methoxyphenyl)butan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its chemical structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. The presence of these substituents is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 46.9 to 93.7 μg/mL against multi-drug resistant bacteria . The bromine atom's electron-withdrawing nature is believed to enhance the compound's effectiveness against bacterial strains.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have exhibited IC50 values in the range of 10–33 nM in triple-negative breast cancer (TNBC) cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural features of the compound likely influence its binding affinity and specificity towards these targets.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial efficacy. The results indicated that modifications to the methoxy group significantly impacted antimicrobial potency, with certain derivatives achieving MIC values below 50 μg/mL against resistant strains .
Evaluation of Anticancer Properties
In another investigation, the anticancer activity of this compound was assessed using MCF-7 breast cancer cells. The study reported that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analyses revealing an increase in apoptotic cells following treatment. This suggests that the compound may induce apoptosis via specific signaling pathways .
Data Tables
Propiedades
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-4-10(13)8-5-6-9(12)11(7-8)14-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQHQNEKVLCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















